molecular formula C10H12O4 B14837442 3-Hydroxy-2-isopropoxybenzoic acid

3-Hydroxy-2-isopropoxybenzoic acid

Cat. No.: B14837442
M. Wt: 196.20 g/mol
InChI Key: FLAFVGVAOGZLKN-UHFFFAOYSA-N
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Description

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is a derivative of hydroxybenzoic acids, which are aromatic carboxylic acids. These compounds are known for their significant biochemical and antioxidant properties. Hydroxybenzoic acids are prominent phenolic acids found in various plants, including spices, vegetables, fruits, and grains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with isopropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its isopropyl ether group enhances its lipophilicity, making it more suitable for certain applications compared to other hydroxybenzoic acids .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxy-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13)

InChI Key

FLAFVGVAOGZLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

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